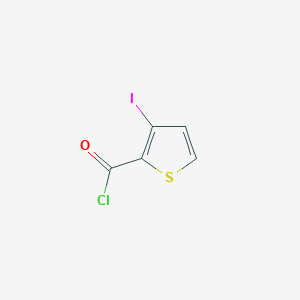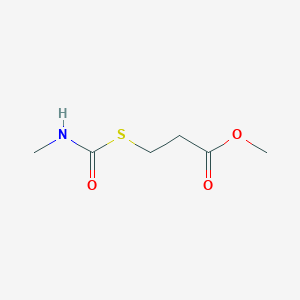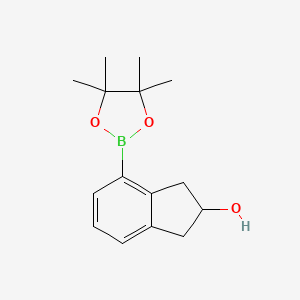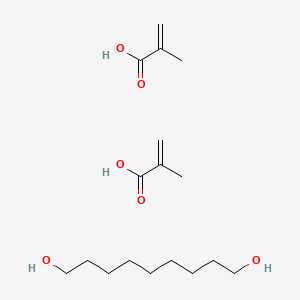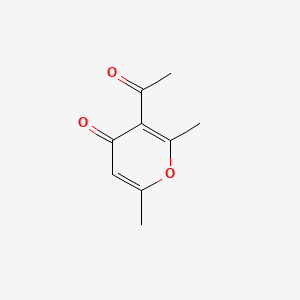
4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-: is an organic compound belonging to the pyranone family It is characterized by a pyran ring with ketone and acetyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification Reaction: One method involves the transesterification of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one.
Industrial Production Methods: Industrial production often involves the use of optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenols, glycol ethers.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of various heterocyclic compounds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
Mechanism of Action
The mechanism by which 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- exerts its effects involves interactions with specific molecular targets.
Comparison with Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: Shares a similar structure but lacks the acetyl group.
3,5-Bis(methoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one: A derivative with additional substituents.
Properties
CAS No. |
7521-38-2 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-acetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(11)9(6(2)10)7(3)12-5/h4H,1-3H3 |
InChI Key |
JNYSEOXUKHMICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


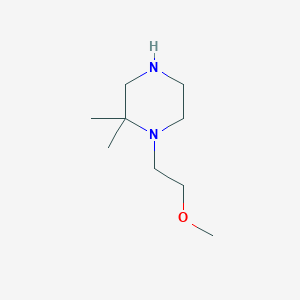
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
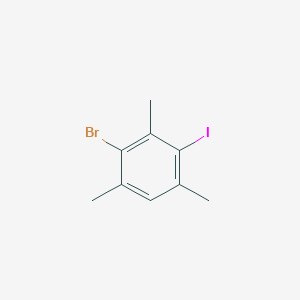
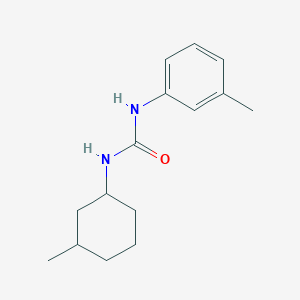
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

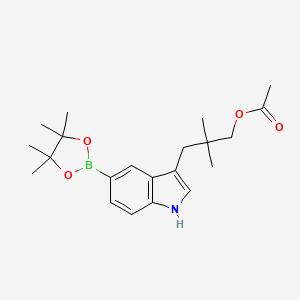

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
